molecular formula C18H23N5O3 B2632231 8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476481-90-0

8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2632231
M. Wt: 357.414
InChI Key: BMYOLPUAYHILPW-UHFFFAOYSA-N
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Description

8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a purinergic antagonist that has been widely used in scientific research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been found to have potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Purine derivatives, including those structurally related to 8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, have been the focus of synthetic organic chemistry research. These efforts aim to develop novel compounds through various synthetic routes and to understand their chemical properties.

  • Synthetic Methodologies : The development of new purinediones, such as 2-Substituted 9-Methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones, has been explored through multi-step syntheses starting from simple precursors. These methodologies highlight the versatility and synthetic accessibility of purine derivatives, showcasing their potential for further functionalization and application in medicinal chemistry (Ondrej imo, A. Rybár, & J. Alföldi, 1995).

  • Chemical Reactivity and Modification : Research into the synthesis of 4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrates the chemical reactivity of purine nuclei and the potential for generating diverse derivatives through intramolecular alkylation. Such studies provide insights into the structural modifications that impact the physicochemical properties of purine derivatives (Ondrej Simo, A. Rybár, & J. Alföldi, 1998).

Biological Activities and Pharmacological Potential

The exploration of purine derivatives also extends to their biological activities, with several studies highlighting their potential in various pharmacological applications.

  • Antidepressant Properties : Research into the synthesis and antidepressant properties of specific purine derivatives, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, has shown promising results. These compounds exhibit pronounced antidepressant activity at certain doses, suggesting their potential utility in developing new therapeutic agents for depression (F. Khaliullin, Y. Shabalina, G. G. Davlyatova, & L. A. Valeeva, 2018).

  • Adenosine Receptor Antagonism : The study of pyrido[2,1-f]purine-2,4-dione derivatives has uncovered a novel class of compounds with high potency as antagonists for the human A(3) adenosine receptor. These findings open up new avenues for the design of adenosine receptor antagonists, which could be beneficial in treating various conditions related to adenosine receptor dysregulation (E. Priego, Jacobien von Frijtag Drabbe Kuenzel, A. IJzerman, M. Camarasa, & M. Pérez-Pérez, 2002).

  • Anti-inflammatory Activity : A series of substituted analogs based on the pyrimidopurinedione ring system have demonstrated significant anti-inflammatory activity in animal models. These results suggest the therapeutic potential of these compounds in managing chronic inflammation and related disorders (J. Kaminski, D. Solomon, D. J. Conn, S. Wong, P. Chiu, T. Massa, M. Siegel, & A. Watnick, 1989).

properties

IUPAC Name

8-(2-methoxyethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-22-15-14(16(24)21-18(22)25)23(17(20-15)19-10-12-26-2)11-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYOLPUAYHILPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

CAS RN

476481-90-0
Record name 8-((2-METHOXYETHYL)AMINO)-3-ME-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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